molecular formula C13H24N2O2 B7508749 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone

1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone

Katalognummer B7508749
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: MLMJADGXKSDBHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone, also known as MMPE or Methyl-MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. MMPE is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS).

Wirkmechanismus

MGluR5 is a G-protein-coupled receptor that is widely expressed in the CNS, particularly in the hippocampus, cortex, and striatum. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in the regulation of synaptic transmission and plasticity, as well as in the modulation of neuronal excitability and survival.
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which prevents the binding of glutamate and the subsequent activation of intracellular signaling pathways. This results in the modulation of glutamatergic neurotransmission, which has been implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to modulate glutamatergic neurotransmission in various brain regions, which has been implicated in the pathophysiology of various neurological disorders. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to reduce anxiety-related behaviors in animal models, which has been attributed to the modulation of glutamatergic neurotransmission in the amygdala. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has also been shown to improve cognitive deficits in animal models of schizophrenia, which has been attributed to the modulation of glutamatergic neurotransmission in the prefrontal cortex.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone is a selective antagonist of mGluR5, which makes it a useful tool compound for studying the role of mGluR5 in various physiological and pathological processes in the CNS. The use of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone in lab experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, one limitation of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Zukünftige Richtungen

There are several future directions for further research on 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone. One area of research is the development of novel compounds that target mGluR5 with improved potency and selectivity. Another area of research is the investigation of the role of mGluR5 in the pathophysiology of various neurological disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction. Additionally, further research is needed to elucidate the downstream signaling pathways that are modulated by mGluR5 and the potential therapeutic targets for these pathways.

Synthesemethoden

The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone involves the reaction of 2-(3-methylpiperidin-1-yl)ethanamine with 2-bromo-N-(2-methylmorpholin-4-yl)acetamide in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which results in the formation of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone as a white solid with a melting point of 158-160°C. The purity of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone can be further improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, schizophrenia, Parkinson's disease, and addiction. The selective antagonism of mGluR5 by 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to modulate glutamatergic neurotransmission, which is involved in the pathophysiology of these disorders. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has also been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes in the CNS.

Eigenschaften

IUPAC Name

1-(2-methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11-4-3-5-14(8-11)10-13(16)15-6-7-17-12(2)9-15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJADGXKSDBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)N2CCOC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.